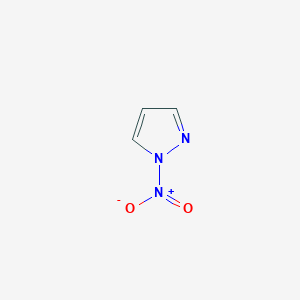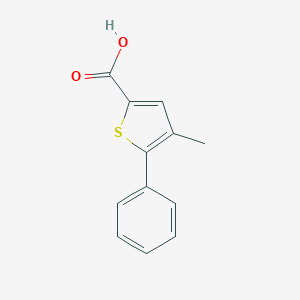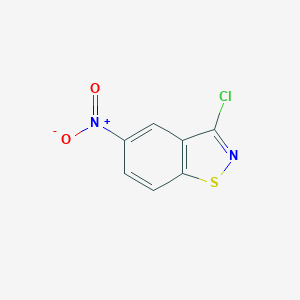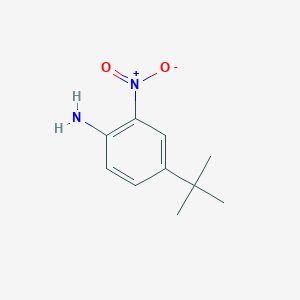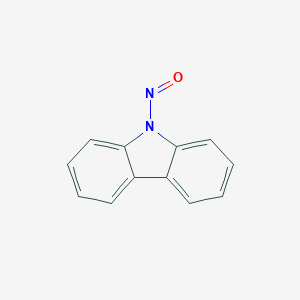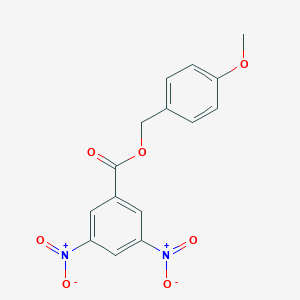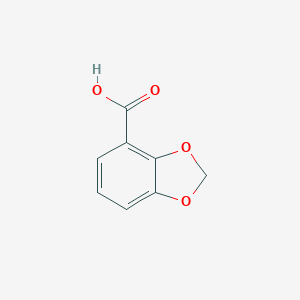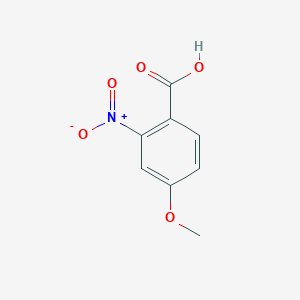![molecular formula C15H18N2OS2 B188977 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- CAS No. 3698-10-0](/img/structure/B188977.png)
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- are diverse and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, improve insulin sensitivity, and inhibit bacterial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is its broad range of pharmacological activities, which makes it a versatile compound for various applications. However, its complex synthesis method and limited solubility in aqueous solutions can pose challenges for lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, inflammation, and Alzheimer's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize the pharmacological properties of the compound.
Synthesemethoden
The synthesis of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a multi-step process that involves the reaction of various chemicals. The first step involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with chloroacetic acid to form the 4-thiazolidinone ring. Finally, the propyl group is added to the nitrogen atom to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, anti-diabetic, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
3698-10-0 |
|---|---|
Produktname |
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- |
Molekularformel |
C15H18N2OS2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
GPYZUAGEWSHVQW-RAXLEYEMSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Andere CAS-Nummern |
3698-10-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
